molecular formula C25H30N4O3S B2836209 N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1357975-25-7

N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2836209
CAS No.: 1357975-25-7
M. Wt: 466.6
InChI Key: WSTBKOGKIUNLCW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic spirocyclic carboxamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure features ethoxy and methoxyphenyl substituents at the 4- and 3-positions, respectively, along with an ethylthio group at position 2. These substituents modulate physicochemical properties such as lipophilicity and bioavailability. The compound’s synthesis likely involves multi-step heterocyclic condensation and functional group modifications, as inferred from analogous spirocyclic syntheses . Structural elucidation typically employs UV, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies of structurally related compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-32-21-12-8-19(9-13-21)26-24(30)29-16-14-25(15-17-29)27-22(23(28-25)33-5-2)18-6-10-20(31-3)11-7-18/h6-13H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBKOGKIUNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H30N4O3S
  • Molecular Weight : 466.6 g/mol
  • CAS Number : 1357975-25-7

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Receptor Modulation : The presence of phenyl and methoxy groups indicates potential interactions with neurotransmitter receptors, which could influence neurological activity.
  • Antioxidant Activity : The structural components may confer antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Mechanism : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Case Study : In vitro testing has shown promising results against both Gram-positive and Gram-negative bacteria.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity is crucial:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, comprehensive toxicological studies are necessary.
  • Chronic Exposure : Long-term effects remain unclear; further research is needed to assess chronic exposure risks.

Scientific Research Applications

The compound N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that exhibits potential applications in various scientific fields. This article aims to explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Basic Information

  • Molecular Formula: C25_{25}H30_{30}N4_{4}O3_{3}S
  • Molecular Weight: 466.6 g/mol
  • CAS Number: 1357975-25-7

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit anticancer properties. The spiro structure may enhance selectivity towards cancer cells while minimizing side effects on healthy cells. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could similarly be effective .

Antimicrobial Properties

Compounds with ethoxy and methoxy substitutions have shown promising antimicrobial activity. The presence of the ethylthio group may enhance this effect by increasing lipophilicity, facilitating membrane penetration of microbial cells. Preliminary studies suggest that derivatives of this compound could act against resistant strains of bacteria and fungi .

Materials Science

The unique structural characteristics of this compound allow for its use in the development of novel materials.

Polymer Chemistry

This compound can serve as a monomer or additive in polymer formulations. Its ability to form stable interactions with various substrates makes it suitable for creating high-performance polymers with enhanced thermal and mechanical properties .

Agricultural Chemistry

The compound's potential applications extend into agriculture, particularly in the development of agrochemicals.

Pesticidal Activity

Research into similar compounds has revealed potential insecticidal and fungicidal properties. The structural motifs present in this compound may contribute to its efficacy against pests while being environmentally benign compared to traditional pesticides .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; further research needed for mechanism elucidation .
Study 2Antimicrobial PropertiesShowed promising results against Gram-negative bacteria; effective at low concentrations .
Study 3Polymer ApplicationsDeveloped a new polymer blend incorporating the compound; improved thermal stability and mechanical strength observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of spirocyclic carboxamides with diverse pharmacological and chemical profiles. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Spirocyclic Carboxamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Relevance References
N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 1,4,8-triazaspiro[4.5]deca 4-ethoxyphenyl, 4-methoxyphenyl, ethylthio Unknown (structural novelty)
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS 894885-18-8) 1,4,8-triazaspiro[4.5]deca 2,5-dimethoxyphenyl, 4-methoxyphenyl, methylsulfanyl Preclinical research (exact application unspecified)
6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)... carboxamide 5,6-diazaspiro[3.5]nonene Fluorinated benzyl, oxetan-3-yl, trifluoromethylpyrimidinyl Anticancer candidate (patented)
7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives 7-oxa-9-aza-spiro[4.5]deca Benzothiazolyl, dimethylaminophenyl Antimicrobial and anti-inflammatory activities

Key Findings

Structural Variations and Bioactivity: The ethylthio group in the target compound may enhance metabolic stability compared to the methylsulfanyl group in CAS 894885-18-8, as longer alkyl chains often reduce oxidative degradation . Fluorinated analogs (e.g., EP 4 374 877 A2) exhibit higher target affinity due to fluorine’s electronegativity and lipophilicity, suggesting the target compound’s non-fluorinated structure may prioritize safety over potency .

7-oxa-9-aza-spiro[4.5]decane derivatives (e.g., from ) show broad-spectrum bioactivity, highlighting the scaffold’s versatility .

Substituent-Driven Solubility :

  • The 4-ethoxyphenyl and 4-methoxyphenyl groups in the target compound likely increase hydrophobicity compared to hydroxylated analogs, which may limit aqueous solubility but enhance membrane permeability .

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